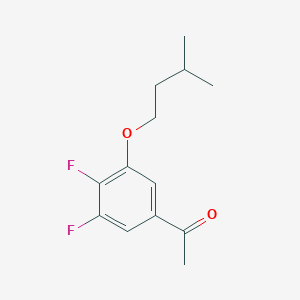

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone

CAS No.:

Cat. No.: VC13547958

Molecular Formula: C13H16F2O2

Molecular Weight: 242.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16F2O2 |

|---|---|

| Molecular Weight | 242.26 g/mol |

| IUPAC Name | 1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]ethanone |

| Standard InChI | InChI=1S/C13H16F2O2/c1-8(2)4-5-17-12-7-10(9(3)16)6-11(14)13(12)15/h6-8H,4-5H2,1-3H3 |

| Standard InChI Key | VJHXAMRYURUMFD-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F |

| Canonical SMILES | CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F |

Introduction

Key Structural Features:

-

Functional Groups:

-

Ketone group (-CO-) attached to an aromatic ring.

-

Two fluorine atoms at the 3rd and 4th positions of the phenyl ring.

-

An isopentyloxy group (-OCH2CH(CH3)2) at the 5th position of the phenyl ring.

-

-

Geometry:

-

The carbonyl carbon exhibits trigonal planar geometry due to sp² hybridization.

-

The aromatic ring is planar due to resonance stabilization.

-

Synthesis Pathways

The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone can be achieved through several established methods:

-

Aromatic Substitution:

-

Starting with a fluorinated phenol derivative, the isopentyloxy group can be introduced via Williamson ether synthesis.

-

Subsequent Friedel-Crafts acylation introduces the ethanone moiety.

-

-

Direct Ketone Formation:

-

Using a fluorinated benzene derivative, direct acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃).

-

Reaction Scheme:

These methods ensure high yields and purity by leveraging selective reactions facilitated by the electron-withdrawing fluorine atoms.

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are used:

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Identifies proton environments, particularly in the aromatic ring and isopentyloxy side chain.

-

¹³C NMR: Confirms carbon environments, including the ketone carbon signal around .

Infrared (IR) Spectroscopy:

-

Strong absorption at ~1700 cm⁻¹ indicates the presence of a carbonyl group.

-

C-F stretching vibrations are observed near ~1100 cm⁻¹.

Mass Spectrometry (MS):

-

Provides molecular ion peaks corresponding to , confirming molecular weight.

Biological Activity:

The presence of fluorine atoms enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical research. The isopentyloxy group increases hydrophobic interactions with biological targets.

Potential Mechanisms:

-

Binding to enzyme active sites via hydrogen bonding or hydrophobic interactions.

-

Fluorine atoms may improve receptor affinity by stabilizing molecular conformations.

Applications:

-

Pharmaceutical Research:

-

Investigated as a precursor or intermediate for designing anti-inflammatory or anticancer agents.

-

Fluorinated compounds often exhibit improved pharmacokinetics.

-

-

Industrial Chemistry:

-

May serve as a building block for advanced materials or agrochemical formulations.

-

Comparative Analysis

Below is a comparison of this compound with related aryl ketones:

| Property | 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone | Related Aryl Ketones |

|---|---|---|

| Fluorination | Yes | Variable |

| Lipophilicity | High | Moderate |

| Stability | Enhanced | Standard |

| Applications | Pharmaceuticals, industrial | Pharmaceuticals only |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume